
(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone
Descripción general
Descripción
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is a chiral compound widely used in organic synthesis. It is known for its role as a chiral auxiliary in asymmetric synthesis, which helps in the formation of enantiomerically pure compounds. The compound features a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group, which are crucial for its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation.
Boc protection:
Industrial Production Methods
Industrial production of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the Boc protecting group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Aplicaciones Científicas De Investigación
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is used extensively in scientific research due to its versatility:
Chemistry: As a chiral auxiliary in asymmetric synthesis, it helps in the production of enantiomerically pure compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs with specific chiral centers.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereochemically defined environment during chemical reactions. The Boc protecting group ensures the stability of the molecule during these reactions, while the tert-butyl group influences the steric and electronic properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: The enantiomer of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone.
1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: Without the chiral center.
N-Boc-2-tert-butyl-3-methyl-4-imidazolidinone: A similar compound with different substituents.
Uniqueness
®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is unique due to its specific chiral configuration, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its stability and reactivity are enhanced by the presence of the Boc protecting group and the tert-butyl group, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJLVATZPPJBNG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350802 | |
| Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119838-44-7 | |
| Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


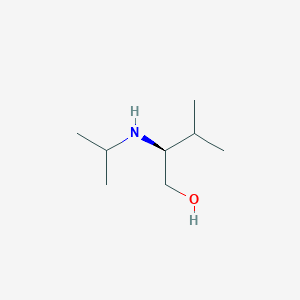
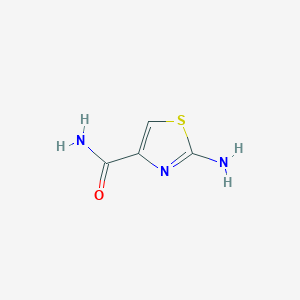
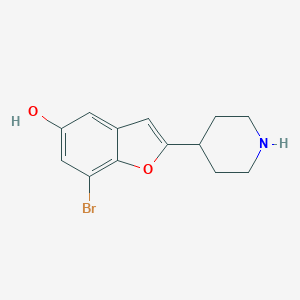
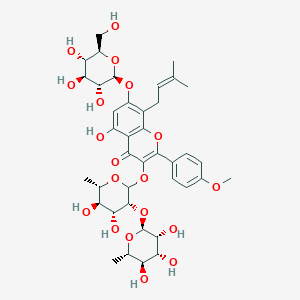
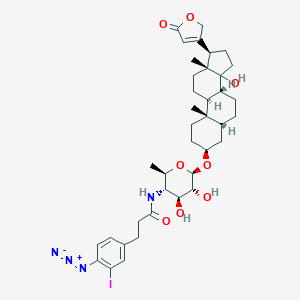
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)
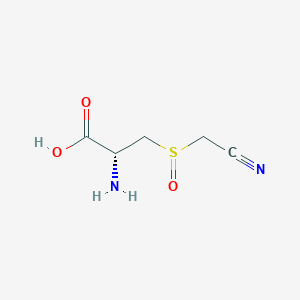
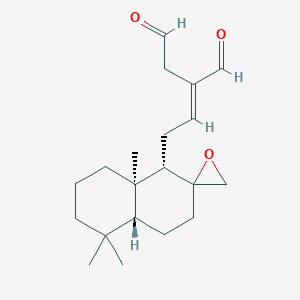
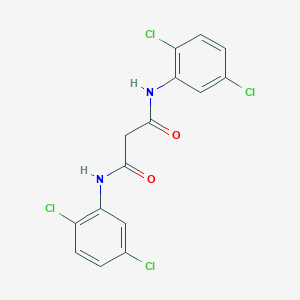

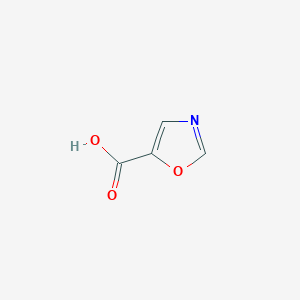
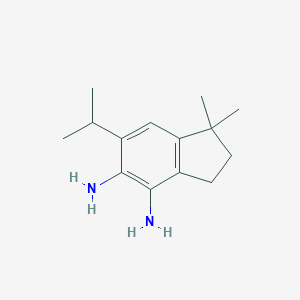
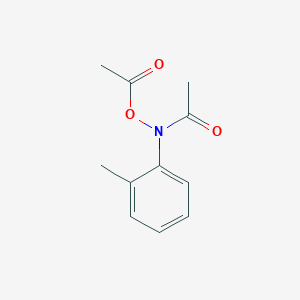
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
